molecular formula C20H22N2 B1662297 LE 300 CAS No. 274694-98-3

LE 300

Cat. No.: B1662297
CAS No.: 274694-98-3
M. Wt: 290.4 g/mol
InChI Key: YEWGIGCYIAMFMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LE 300 is a potent and selective dopamine D1-like receptor antagonist. It has been shown to have high affinity for dopamine D1 and D5 receptors, as well as moderate affinity for the serotonin 5-HT2A receptor . This compound is primarily used in scientific research to study the effects of dopamine and serotonin receptor antagonism.

Biochemical Analysis

Biochemical Properties

7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine plays a crucial role in biochemical reactions as a dopamine receptor antagonist. It interacts primarily with the D1 and D2L dopamine receptors. In radioligand competition experiments, 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine demonstrated a high affinity for the D1 receptor with a dissociation constant (K_i) of 1.9 nM, compared to 44.7 nM for the D2L receptor . This selectivity is significant as it allows for targeted modulation of dopamine signaling pathways. The compound also affects intracellular signaling cascades, including cyclic adenosine monophosphate (cAMP) production and calcium ion (Ca2+) levels .

Cellular Effects

The effects of 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine on cellular processes are profound. It influences cell function by modulating dopamine receptor activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. In functional assays, the compound was shown to inhibit cAMP production and alter intracellular calcium levels, indicating its role in regulating neurotransmitter release and synaptic plasticity . These effects are critical for understanding the compound’s potential therapeutic applications in neurological disorders.

Molecular Mechanism

At the molecular level, 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine exerts its effects through direct binding to dopamine receptors. It acts as an antagonist, blocking the receptor’s ability to interact with dopamine and other agonists. This inhibition leads to a decrease in downstream signaling events, such as cAMP production and calcium ion flux . The compound’s structural elements, which mimic both dopamine and serotonin, enable it to effectively compete with endogenous ligands for receptor binding sites.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine have been observed to change over time. The compound is stable under standard laboratory conditions, but its activity can diminish with prolonged exposure due to potential degradation or metabolic processes. Long-term studies have shown that continuous exposure to the compound can lead to adaptive changes in receptor expression and signaling pathways, highlighting the importance of considering temporal dynamics in experimental designs .

Dosage Effects in Animal Models

The effects of 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine vary with dosage in animal models. At low doses, the compound effectively antagonizes dopamine receptors without significant adverse effects. At higher doses, it can induce toxic effects, including alterations in motor function and behavior . These findings underscore the need for careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolic processing can influence the compound’s bioavailability and activity, making it essential to understand these pathways for effective therapeutic application.

Transport and Distribution

Within cells and tissues, 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as dopamine-rich regions in the brain . The compound’s distribution is influenced by its lipophilicity and affinity for cellular membranes, which affect its accumulation and efficacy.

Subcellular Localization

The subcellular localization of 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine is critical for its activity and function. The compound is primarily localized to the plasma membrane, where it interacts with dopamine receptors . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments, thereby modulating its pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LE 300 involves the formation of a benz[d]indolo[2,3-g]azecine structure. The key steps include the cyclization of an appropriate precursor to form the indole ring system, followed by further functionalization to introduce the azecine moiety . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the synthesis typically follows similar routes as those used in laboratory settings, with scale-up processes to accommodate larger quantities. This may involve the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

LE 300 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups to the this compound molecule .

Scientific Research Applications

LE 300 is widely used in scientific research due to its selective antagonism of dopamine D1-like receptors and serotonin 5-HT2A receptors. Some key applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of LE 300

This compound is unique in its high selectivity and potency for dopamine D1-like receptors and serotonin 5-HT2A receptors. This makes it a valuable tool for research applications, particularly in studies requiring precise modulation of these receptor systems .

Properties

IUPAC Name

11-methyl-11,21-diazatetracyclo[12.7.0.03,8.015,20]henicosa-1(14),3,5,7,15,17,19-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2/c1-22-12-10-15-6-2-3-7-16(15)14-20-18(11-13-22)17-8-4-5-9-19(17)21-20/h2-9,21H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWGIGCYIAMFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC=CC=C2CC3=C(CC1)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402244
Record name 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274694-98-3
Record name 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.